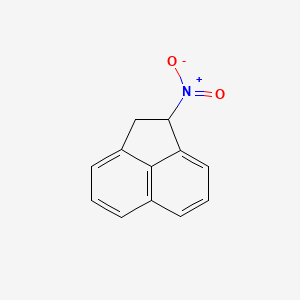

Nitroacenaphthene

Beschreibung

Contextualization within Polycyclic Aromatic Hydrocarbon Derivatives

Nitroacenaphthene is a nitro derivative of acenaphthene (B1664957), which belongs to the class of polycyclic aromatic hydrocarbons (PAHs). ontosight.ai PAHs are organic compounds containing two or more fused aromatic rings, and their nitro-derivatives (nitro-PAHs) are of significant interest due to their presence in the environment and their distinct chemical properties. nih.govnih.gov Nitro-PAHs are formed through the nitration of PAHs, a process that can be stimulated by atmospheric gases like nitrogen dioxide. nih.govnih.gov These compounds are found in diesel emissions, fly ash from coal combustion, and cigarette smoke, making them ubiquitous environmental constituents. osti.gov The addition of a nitro group to the PAH core significantly influences the molecule's electronic properties and reactivity, leading to a broad spectrum of chemical behaviors and applications that are distinct from the parent hydrocarbon.

Scope of Academic Inquiry into this compound Chemistry

Academic research into this compound chemistry is multifaceted, spanning its synthesis, structural characterization, reactivity, and potential applications. ontosight.ai A primary focus has been on understanding its chemical transformations, particularly reduction and oxidation reactions, which are crucial for both its synthetic utility and its metabolic fate in biological systems. capes.gov.br Researchers have explored its use as an intermediate in the synthesis of dyes, pigments, and functional materials. ontosight.ainih.govasianpubs.org Furthermore, significant academic inquiry has been directed towards its environmental and toxicological profiles, including its occurrence, metabolic pathways, and mutagenic properties. nih.govpku.edu.cnnih.gov The study of its various isomers and their comparative reactivity and biological activity is another key area of investigation. aacrjournals.org

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

56286-55-6 |

|---|---|

Molekularformel |

C12H9NO2 |

Molekulargewicht |

199.20 g/mol |

IUPAC-Name |

1-nitro-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C12H9NO2/c14-13(15)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2 |

InChI-Schlüssel |

AVAGDIXDPQCKCQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes for Nitroacenaphthenes

Nitration of Acenaphthene (B1664957) and Related Precursors

The introduction of a nitro group onto the acenaphthene core is a fundamental transformation, yielding valuable intermediates for various chemical industries, including the manufacturing of dyes. nih.gov

Isomer Distribution and Regioselectivity in Nitration Products

The nitration of acenaphthene does not yield a single product but rather a mixture of isomers, primarily 5-nitroacenaphthene (B50719) and 3-nitroacenaphthene (B109402). The regioselectivity of the reaction—the preference for substitution at a particular position—is governed by the electronic and steric properties of the acenaphthene molecule.

The substitution pattern is directed by the aromatic system, with nitration occurring preferentially at the positions para to the aliphatic bridge. rsc.org The most reactive sites on the acenaphthene ring are the C-5 and C-3 positions. Direct nitration of acenaphthene typically results in 5-nitroacenaphthene as the major product and 3-nitroacenaphthene as the minor product. For example, commercial samples of 5-nitroacenaphthene often contain the 3-nitro isomer as an impurity. prepchem.com

The isomer ratio can be influenced by the reaction conditions. For example, using excess glacial acetic acid as a solvent during nitration has been noted to favor the formation of 4-nitroacenaphthene (an alternative numbering for the 5-position) over other isomers. The regioselectivity is a critical consideration in industrial processes, as often only one specific isomer is the desired commercial product. google.com The steric bulk of the nitrating reagent can also play a role, with larger reagents tending to favor substitution at the less sterically hindered position. google.com

Separation and Purification Strategies for Nitroacenaphthene Isomers

Given that the direct nitration of acenaphthene produces a mixture of isomers, effective separation and purification methods are essential to isolate the desired product. prepchem.com

Fractional Crystallization/Recrystallization: This is a conventional method used to separate isomers based on differences in their solubility in a particular solvent. For instance, 5-aminoacenaphthene (B109410), derived from the reduction of a this compound mixture, can be purified by recrystallization from a cyclohexane:ethyl acetate (B1210297) mixture. prepchem.com The choice of solvent is crucial; for related naphthalic anhydride (B1165640) derivatives, acetone (B3395972) is noted for its temperature-sensitive solubility, making it ideal for recrystallization.

Chromatography: Chromatographic techniques are powerful tools for separating closely related compounds like isomers.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to identify the presence of different isomers in a mixture. prepchem.com

Column Chromatography: This technique can be used for the preparative separation of isomers on a larger scale.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is used for both analytical and preparative purposes to separate isomers. theseus.fi

Other Techniques: In some cases, separation can be achieved by converting the isomer mixture into derivatives that are more easily separated. After separation, the derivatives can be converted back to the desired this compound isomers.

Synthesis of Specific this compound Isomers

While direct nitration provides a mixture, specific synthetic strategies can be employed to favor the formation of a particular isomer.

Synthesis of 5-Nitroacenaphthene

5-Nitroacenaphthene is the major product of the direct nitration of acenaphthene and is a key intermediate for naphthalimide dyes. nih.govasianpubs.org

A common laboratory and industrial preparation involves the nitration of acenaphthene with a mixture of nitric acid and sulfuric acid. nih.gov Another established method is the nitration using nitric acid in acetic anhydride. nih.gov A modified version of a procedure by Okazaki et al. has been used to prepare 5-nitroacenaphthene, yielding the product with a melting point of 101-102 °C and a yield of 88.6%. asianpubs.org Another preparation reported a yield of 85% with the same melting point. shd-pub.org.rs The purification of the crude product, which often contains the 3-nitro isomer, is typically achieved through recrystallization. prepchem.com

Synthesis of 3-Nitroacenaphthene

3-Nitroacenaphthene is the minor isomer in the direct nitration of acenaphthene. Obtaining it in pure form requires either meticulous separation from the 5-nitro isomer or a synthetic route that specifically targets the 3-position. While direct nitration provides a mixture containing about 15% of the 3-nitro isomer, isolating it is a key challenge. prepchem.com

The synthesis of polynitroacenaphthenes often starts from mononitro or dinitro precursors, where further nitration occurs at specific positions. rsc.org For instance, investigations into the synthesis of various dinitro- and trinitroacenaphthenes have provided insights into the directing effects of the first nitro group, which could potentially be leveraged to develop routes to 3-substituted compounds. rsc.org However, specific, high-yield syntheses starting from acenaphthene that selectively produce 3-nitroacenaphthene are less commonly reported than those for the 5-isomer due to the inherent regioselectivity of the initial nitration. A multi-step synthesis involving the oxidation of 3-nitro-o-xylene is a method used for producing the related 3-nitrophthalic acid, suggesting that starting with a pre-functionalized precursor is a viable strategy for obtaining specific substitution patterns. google.com

Synthesis of Polythis compound Derivatives

The synthesis of polynitroacenaphthenes is achieved through the progressive nitration of acenaphthene or its less-nitrated precursors. The reaction conditions, particularly the strength of the nitrating agent and the temperature, are controlled to achieve the desired degree of nitration. Research has led to the development of methods for preparing a wide array of these compounds, from dinitro to pentanitro derivatives. researchgate.netrsc.org

The nitration of mono- and di-nitroacenaphthenes in various media has been systematically investigated. researchgate.netrsc.orgmolaid.com These studies have shown that nitration preferentially occurs at the positions para to the aliphatic bridge (positions 5 and 6) and subsequently at other available positions on the aromatic rings. researchgate.netrsc.org Standard nitrating mixtures, such as nitric acid combined with sulfuric acid ('mixed acid'), are potent reagents capable of introducing multiple nitro groups onto the acenaphthene core. By carefully controlling the reaction conditions, specific isomers can be targeted. For instance, routes to 3,5,6,8-tetrathis compound and 3,4,5,6,8-pentathis compound have been successfully elucidated.

A summary of synthesized polythis compound derivatives is presented below.

Table 1: Examples of Synthesized Polythis compound Derivatives

| Compound Name | Number of Nitro Groups | Reference |

|---|---|---|

| 3,7-Dithis compound | 2 | researchgate.netrsc.org |

| 3,8-Dithis compound | 2 | researchgate.netrsc.org |

| 4,6-Dithis compound | 2 | researchgate.netrsc.org |

| 5,6-Dithis compound | 2 | google.com |

| 3,5,6-Trithis compound | 3 | researchgate.netrsc.org |

| 3,5,8-Trithis compound | 3 | researchgate.netrsc.org |

| 4,5,6-Trithis compound | 3 | researchgate.netrsc.org |

| 3,5,6,7-Tetrathis compound | 4 | researchgate.netrsc.org |

Derivatization and Further Chemical Transformations

Nitroacenaphthenes serve as versatile intermediates for a variety of chemical transformations, leveraging the reactivity of both the nitro groups and the polycyclic core.

Reduction of Nitro Groups to Amino-Acenaphthene Derivatives

The conversion of nitroacenaphthenes to their corresponding amino derivatives is a fundamental transformation. This reduction can be accomplished using several reagents and methods.

A classic approach is the Zinin reduction, which employs negative divalent sulfur compounds. sciencemadness.org For example, 5-nitroacenaphthene can be effectively reduced to 5-aminoacenaphthene using this method. sciencemadness.orgscribd.com Another widely used method involves metal-based reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, to convert nitro groups into primary amines. asianpubs.org Catalytic hydrogenation also serves as an effective reduction method. More recently, photocatalytic methods have been developed for the reduction of nitroarenes to the corresponding anilines using reagents like sodium sulfide (B99878) (Na₂S) as an electron donor. nih.gov

Table 2: Selected Reagents for the Reduction of Nitroacenaphthenes

| Reagent System | Product Type | Reference |

|---|---|---|

| Tin(II) Chloride (SnCl₂) / HCl | Amino-acenaphthene | asianpubs.org |

| Sodium Dithionite | Diamino-acenaphthylene | |

| Sulfides (Zinin Reduction) | Amino-acenaphthene | sciencemadness.orgscribd.com |

| Sodium Sulfide (Na₂S) / Light | Amino-acenaphthene | nih.gov |

Oxidation Reactions of Nitroacenaphthenes to Anhydrides and Ketones

The oxidation of the ethylene (B1197577) bridge of nitroacenaphthenes provides a direct route to valuable intermediates like naphthalic anhydrides and acenaphthenequinones, while preserving the nitro functional group(s).

The most common oxidation transforms the five-membered ring into a dicarboxylic anhydride functional group. The oxidation of 5-nitroacenaphthene or 4-nitroacenaphthene with strong oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or potassium dichromate (K₂Cr₂O₇) in glacial acetic acid yields 4-nitro-1,8-naphthalic anhydride. asianpubs.org This method can be extended to more highly nitrated acenaphthenes, such as the oxidation of 3,5,6,8-tetrathis compound to produce polynitronaphthalic anhydrides. A two-step oxidation process using chromic-sulfuric acid followed by an alkali metal hypochlorite (B82951) has also been patented for this conversion. google.com

Under different conditions, oxidation can yield keto-derivatives. The treatment of 5-nitroacenaphthene with chromium trioxide in acetic acid produces a mixture of 1-oxo-5-nitroacenaphthene and 2-oxo-5-nitroacenaphthene, which are ketones. nih.govuniversiteitleiden.nl Further oxidation can lead to the formation of a diketone, known as an acenaphthenequinone.

Table 3: Oxidation Products of Nitroacenaphthenes

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 4-Nitroacenaphthene | K₂Cr₂O₇ / Acetic Acid | 4-Nitro-1,8-naphthalic anhydride | |

| 5-Nitroacenaphthene | Chromium trioxide / Acetic Acid | 1-Oxo-5-nitroacenaphthene | universiteitleiden.nl |

| 5-Nitroacenaphthene | Chromium trioxide / Acetic Acid | 2-Oxo-5-nitroacenaphthene | universiteitleiden.nl |

| Acenaphthene Derivative | Chromic-sulfuric acid, then NaOCl | Naphthalic acid derivative | google.com |

Formation of Naphthalimide Dyes and Related Intermediates

Nitro-substituted naphthalic anhydrides, synthesized via the oxidation of nitroacenaphthenes, are key precursors for naphthalimide dyes. These dyes are known for their strong fluorescence and high photostability.

The synthesis begins with the condensation of a nitro-naphthalic anhydride, such as 4-nitro-1,8-naphthalic anhydride, with a primary amine (R-NH₂). asianpubs.org This reaction, known as imidation, forms an N-substituted 4-nitro-1,8-naphthalimide. tandfonline.comresearchgate.nettandfonline.com This process can be significantly accelerated using ultrasound irradiation in an aqueous medium. tandfonline.comtandfonline.com

To create versatile dye intermediates, the nitro group of the resulting naphthalimide is often reduced to an amino group (e.g., using SnCl₂), yielding a highly fluorescent 4-amino-N-substituted-1,8-naphthalimide. asianpubs.org This amino group can then be diazotized with reagents like nitrosylsulfuric acid and coupled with other aromatic compounds to produce a wide range of monoazo acid dyes. asianpubs.org

Synthesis of Sulfonyl Amidines via this compound Catalysis

In a novel application, this compound has been identified as a recyclable, metal-free photocatalyst. It facilitates the synthesis of sulfonyl amidines from sulfonyl azides and amines under visible-light irradiation. researchgate.netsciencegate.app This reaction provides a scalable and site-selective method for constructing the C=N bond of the sulfonyl amidine functional group under mild conditions. researchgate.net The discovery highlights a modern application of a classic nitroaromatic compound in photocatalysis, moving beyond its traditional role as a synthetic intermediate. researchgate.netsciencegate.appx-mol.com

Chemical Reactivity and Mechanistic Pathways of Nitroacenaphthenes

Electrophilic and Nucleophilic Aromatic Substitution in Nitroacenaphthenes

The acenaphthene (B1664957) ring system is generally susceptible to electrophilic attack. However, the presence of a deactivating nitro group significantly influences the position and rate of further substitution. For instance, in the acetylation of 3-nitroacenaphthene (B109402), electrophilic substitution occurs exclusively at the 6-position, demonstrating the directing effect of the nitro group on the aromatic system. acs.org

Nitroarenes, including nitroacenaphthenes, are activated towards nucleophilic aromatic substitution (SNAr). d-nb.info This reactivity allows for the displacement of a leaving group or, in some cases, a hydrogen atom by a nucleophile. The reaction typically proceeds via the formation of a stable intermediate known as a Meisenheimer complex. organic-chemistry.org A specific example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the introduction of carbanions into the aromatic ring. organic-chemistry.org Research has shown that 1-nitroacenaphthene can react with carbanions of alkyl isocyanoacetates to form condensed pyrroles. psu.edu While typical SNAr involves the substitution of a halogen, VNS provides a pathway for the nucleophilic substitution of hydrogen, a process that is generally faster than the substitution of a halogen in halonitroarenes (with the exception of fluoro-substituted nitroarenes). organic-chemistry.org

Radical-Mediated Reactions (e.g., SRN1 Mechanism) in Substituted Nitroacenaphthenes

Substituted nitroacenaphthenes can undergo substitution reactions via a radical-nucleophilic substitution (SRN1) mechanism. dalalinstitute.com This multi-step process involves an electron transfer to the substrate, forming a radical anion, which then fragments to produce an aryl radical. dalalinstitute.comchemrxiv.org This radical can then react with a nucleophile.

Detailed studies have been conducted on 2-chloro-1,1-dialkyl-6-nitroacenaphthenes. researchgate.netresearchgate.netmurdoch.edu.au These compounds react with nucleophiles such as azide (B81097) and p-toluenethiolate ions via the SRN1 mechanism to yield the corresponding substitution products. researchgate.netresearchgate.net This reaction proceeds even though the nitro group and the benzylic carbon bearing the chlorine atom are on different aromatic rings. researchgate.net The stereochemistry of the reaction involving stereoisomers of 2-chloro-1-ethyl-1-methyl-6-nitroacenaphthene indicates that the reaction goes through a planar benzylic radical intermediate, which is then attacked preferentially from the side opposite to the bulkier α-ethyl group. researchgate.net However, the scope of this substitution is limited by steric hindrance; the reaction does not proceed with sterically bulky nucleophiles like sodium p-toluenesulfinate or salts derived from 2-ethylmalononitrile and 2-nitropropane. researchgate.net

Photochemical Reactivity and Degradation Pathways

Nitroacenaphthenes, as part of the larger class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), exhibit significant photochemical reactivity. nih.govresearchgate.netnih.gov Upon absorption of UV light, these compounds can undergo degradation through complex reaction pathways. researchgate.net The photochemical degradation of 5-nitroacenaphthene (B50719) has been studied in various solvents, including chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN), with and without water. nih.govresearchgate.netnih.gov

The degradation kinetics can vary, following first-order, second-order, or even self-catalytic pathways depending on the solvent and specific compound. nih.govresearchgate.net For nitro-PAHs in general, the photodegradation rates are often highest in chlorinated solvents like CHCl₃ and CH₂Cl₂. researchgate.netnih.gov The orientation of the nitro group relative to the plane of the aromatic rings is a key factor; compounds with a perpendicular nitro group tend to degrade faster than those with a co-planar orientation. nih.govnih.gov

Table 1: Photodegradation Half-life of Selected Nitro-PAHs in Various Solvents

| Compound | Solvent | Half-life (t₁/₂) | Reaction Order |

| 1-Nitropyrene | CHCl₃ | 12 min | - |

| 1-Nitropyrene | DMF | 37 min | - |

| 1-Nitropyrene | DMF/H₂O | 69 min | - |

| 2-Nitrofluorene | CH₂Cl₂ | 90 min | Zero Order |

| 2-Nitrofluorene | CHCl₃ | 1.6 min | Second Order |

| 3-Nitrofluoranthene | CHCl₃ | 24 min | First Order |

Data compiled from studies on various nitro-PAHs to illustrate solvent effects and kinetic diversity. nih.govresearchgate.net

The quantum yield (Φ) of photodegradation is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed by the reactant. Accurately determining these yields is crucial for modeling the environmental fate of these compounds. rsc.org The quantum yield can be influenced by several factors including the wavelength of irradiation, the solvent, the concentration of the compound, pH, and the presence of other substances. rsc.orgfrontiersin.org

For nitro-PAHs, quantum yields can be wavelength-dependent. rsc.org Studies on nitronaphthalene derivatives show that molecular oxygen can significantly reduce the photodegradation quantum yield. researchgate.net For example, the quantum yield for 1-nitronaphthalene (B515781) is reduced by 63% in the presence of oxygen. researchgate.net Other influencing factors in photocatalytic degradation systems include the amount and surface area of the photocatalyst, light intensity, and temperature. mdpi.com Generally, the photodegradation rate increases with decreasing initial concentration of the pollutant and with increasing light intensity, up to a certain point where the rate becomes independent of intensity. frontiersin.orgnih.gov

Molecular oxygen plays a multifaceted role in the photochemistry of nitroacenaphthenes and related nitro-PAHs. researchgate.net Its presence can either inhibit or promote photodegradation depending on the specific reaction pathway. researchgate.net Oxygen is a known quencher of molecular triplet states, which are often key intermediates in photochemical reactions. nih.gov This quenching can reduce the efficiency of degradation, as observed in the 63% and 81% reduction in the photodegradation quantum yields of 1-nitronaphthalene and 2-methyl-1-nitronaphthalene, respectively, under aerobic conditions. researchgate.net This effect is attributed to the scavenging of radical species by molecular oxygen. researchgate.net

Conversely, oxygen can also participate in the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or superoxide (B77818) radicals, which can then react with and degrade the parent compound. researchgate.netiaea.org The interaction between an excited sensitizer (B1316253) molecule and ground-state triplet oxygen can lead to the formation of singlet oxygen, a highly reactive electrophile that can oxidize various organic molecules. iaea.org In some systems, the presence of oxygen is essential for the breakdown of the chromophore. researchgate.net

Photodegradation Quantum Yields and Influencing Factors

Catalytic Applications of Nitroacenaphthene Compounds

Beyond being subjects of degradation, this compound derivatives are finding applications as functional molecules in catalysis, particularly in the realm of photocatalysis.

This compound itself has been identified as a novel, recyclable, visible-light photocatalyst. thieme-connect.com It has been successfully employed to catalyze the construction of C=N bonds in the synthesis of sulfonyl amidines from sulfonyl azides and amines. thieme-connect.com This application represents a scalable and site-selective protocol that operates under mild conditions, offering a convenient route to a valuable class of organic compounds. thieme-connect.com The use of a simple organic molecule like this compound as a photocatalyst is part of a growing field focusing on green and sustainable chemical synthesis. nih.gov This contrasts with many photocatalytic systems that rely on semiconductor materials like TiO₂ or complex metal-organic frameworks. nih.govacs.orgnih.gov

Mechanistic Investigations of this compound as a Photocatalyst

The role of nitroaromatic compounds in photoredox catalysis is an area of ongoing investigation. While the formation of nitroacenaphthenes can result from the photo-oxidation of acenaphthene in the atmosphere, its direct application as a primary photocatalyst is not extensively documented. ulisboa.ptacs.org However, based on the established principles of photoredox catalysis, a plausible mechanistic pathway can be proposed. nih.govbeilstein-journals.org

A general photoredox cycle involves the excitation of a photocatalyst by light, followed by an electron transfer process. nih.gov In a hypothetical scenario, a this compound molecule could absorb a photon, transitioning to an excited state. This excited species would be a more potent oxidant or reductant than its ground state. The feasibility of such a process depends on the redox potentials of the excited state and the lifetime of the key intermediates. nih.govbeilstein-journals.org

Mechanistic investigations into related organic photocatalysts often utilize techniques like laser flash photolysis (LFP) to detect transient species such as radical cations or triplet states, which are crucial for elucidating the reaction pathway. beilstein-journals.org For a this compound to function as a photocatalyst, it would need to engage in a productive electron transfer with a substrate and be efficiently regenerated to complete the catalytic cycle. nih.gov The efficiency of such a cycle can be diminished by competing processes, such as back-electron transfer or catalyst degradation. nih.gov

Oxidation and Reduction Chemistry

The chemical reactivity of this compound is characterized by transformations involving both the acenaphthene core and the nitro functional group.

The acenaphthene ring system of this compound is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic system.

One significant oxidative pathway involves the conversion of the five-membered ring. For instance, the oxidation of 5-nitroacenaphthene with chromium trioxide in acetic acid yields a mixture of 1-oxo-5-nitroacenaphthene and 2-oxo-5-nitroacenaphthene. universiteitleiden.nl More aggressive oxidation can cleave the acenaphthene ring system. The oxidation of 3-nitroacenaphthene can produce 2-nitronaphthalene-1,8-dicarboxylic anhydride (B1165640). rsc.org Similarly, early structural elucidation studies noted that 3-nitroacenaphthene is readily oxidized to a nitronaphthalic acid. sci-hub.se

Metabolic studies in rat liver preparations have also revealed several oxidative transformations of 5-nitroacenaphthene. nih.govaacrjournals.org The primary metabolites identified were 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene. nih.govaacrjournals.orgnih.gov These hydroxylated metabolites can be further oxidized to the corresponding keto-derivatives (1-oxo- and 2-oxo-5-nitroacenaphthene) or hydroxylated further to form diols like cis-1,2-dihydroxy-5-nitroacenaphthene and trans-1,2-dihydroxy-5-nitroacenaphthene. nih.govaacrjournals.orgnih.gov

Table 1: Selected Oxidative Transformations of this compound

| Starting Material | Reagent/Condition | Major Product(s) |

| 5-Nitroacenaphthene | Chromium trioxide / Acetic acid | 1-Oxo-5-nitroacenaphthene, 2-Oxo-5-nitroacenaphthene universiteitleiden.nl |

| 3-Nitroacenaphthene | Oxidizing agents | 2-Nitronaphthalene-1,8-dicarboxylic anhydride rsc.org |

| 5-Nitroacenaphthene | Rat liver 9000 x g supernatant | 1-Hydroxy-5-nitroacenaphthene, 2-Hydroxy-5-nitroacenaphthene nih.govnih.gov |

| 1-/2-Hydroxy-5-nitroacenaphthene | Rat liver 9000 x g supernatant | 1-Oxo-/2-Oxo-5-nitroacenaphthene nih.govnih.gov |

The nitro group of this compound can be readily reduced to an amino group, a transformation that is fundamental in both synthetic chemistry and metabolic pathways. The reduction of aromatic nitro compounds to primary amines is a well-established reaction. lkouniv.ac.in

In chemical synthesis, this reduction can be achieved using various methods. A common and effective approach is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. lkouniv.ac.incommonorganicchemistry.com Another widely used method involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. lkouniv.ac.incommonorganicchemistry.com For instance, the reduction of 3-nitroacenaphthene yields 3-aminoacenaphthene, a key step used in historical structure verification studies. sci-hub.se Tin(II) chloride (SnCl₂) also serves as a mild reagent for converting nitro groups to amines. commonorganicchemistry.com

Table 2: Reductive Conversion of the Nitro Group in Nitroacenaphthenes

| Starting Material | Reagent/Condition | Product(s) |

| Aromatic Nitro Compounds | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Primary Amines lkouniv.ac.incommonorganicchemistry.com |

| Aromatic Nitro Compounds | Metal/Acid (e.g., Fe/HCl) | Primary Amines lkouniv.ac.incommonorganicchemistry.com |

| 3-Nitroacenaphthene | Reduction | 3-Aminoacenaphthene sci-hub.se |

| 5-Nitroacenaphthene | Rat liver metabolism | Aminoacenaphthene and its oxidized derivatives nih.govaacrjournals.orgnih.gov |

| 1-Hydroxy-5-nitroacenaphthene | Rat liver metabolism | 1-Hydroxy-5-aminoacenaphthene nih.gov |

| 1-Oxo-5-nitroacenaphthene | Rat liver metabolism | 1-Oxo-5-aminoacenaphthene nih.gov |

Environmental Chemistry and Atmospheric Transformations of Nitroacenaphthenes

Formation Mechanisms of Nitroacenaphthenes in Environmental Matrices

Nitroacenaphthenes are introduced into the environment through both direct emission from combustion sources and secondary formation in the atmosphere.

Primary Formation during Combustion Processes

Nitroacenaphthenes can be formed directly during the incomplete combustion of organic materials. mdpi.com This primary formation pathway involves the electrophilic nitration of acenaphthene (B1664957) at high temperatures, where the nitrating agent is often the nitronium ion (NO₂⁺). mdpi.com The yield of nitroacenaphthenes from their parent PAHs generally increases with rising combustion temperatures. mdpi.comairies.or.jp Major sources of primary nitroacenaphthenes include emissions from diesel and gasoline engines, coal combustion, and biomass burning. mdpi.commdpi.com For instance, 5-nitroacenaphthene (B50719) is commercially produced and used as a chemical intermediate, and it can be released during these industrial processes. epa.gov The specific isomers of nitroacenaphthenes formed can be indicative of the combustion source. epa.gov

Secondary Atmospheric Formation from Parent Polycyclic Aromatic Hydrocarbons (PAHs) via OH Radicals and NO₂

A significant pathway for the formation of nitroacenaphthenes in the atmosphere is the secondary transformation of the parent PAH, acenaphthene. mdpi.com Acenaphthene, which exists predominantly in the gas phase in the atmosphere, undergoes oxidation initiated by hydroxyl (OH) radicals. researchgate.net This reaction is a key step in the atmospheric degradation of many PAHs. epa.ie

The process begins with the addition of an OH radical to the acenaphthene molecule. researchgate.net Theoretical studies have shown that the OH radical can add to various positions on the acenaphthene ring, with the C3 and C5 positions being notable sites for addition. researchgate.net The resulting OH-acenaphthene adducts are unstable and can react further with other atmospheric constituents. researchgate.net

In the presence of nitrogen dioxide (NO₂), these adducts can undergo reactions that lead to the formation of nitroacenaphthenes. researchgate.netscirp.org For example, the adduct formed by OH addition at the C5 position of acenaphthene can react with NO₂ to yield 4-nitroacenaphthene. researchgate.net This pathway is considered a significant source of nitroacenaphthenes in the atmosphere, particularly in environments with high concentrations of both PAHs and nitrogen oxides (NOx), such as urban areas. researchgate.net The relative importance of primary versus secondary formation can be estimated by examining the ratios of different nitro-PAH isomers, as some are more indicative of atmospheric reactions while others are characteristic of direct emissions. epa.gov

Environmental Fate and Degradation Pathways

Once formed, nitroacenaphthenes are subject to various degradation processes in the environment, which determine their persistence and potential for long-range transport.

Atmospheric Degradation via Reaction with Hydroxyl Radicals

Microbial Degradation and Biotransformation Pathways

In soil and aquatic environments, microbial degradation plays a crucial role in the breakdown of nitroacenaphthenes. researchgate.net A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize PAHs and their derivatives. nih.govresearchgate.netmdpi.com The process of biodegradation involves the enzymatic transformation of the compound, which can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. mdpi.com

Biotransformation pathways for nitroaromatic compounds often begin with the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. airies.or.jp These transformation products can then be further metabolized. numberanalytics.commdpi.combdj.co.jpresearchgate.net For example, some bacteria can utilize PAHs as a source of carbon and energy, leading to their complete mineralization to carbon dioxide and water. researchgate.net The efficiency of microbial degradation depends on the specific microbial populations present and their enzymatic capabilities. nih.gov

Influence of Environmental Conditions on Degradation Kinetics

The rate at which nitroacenaphthenes degrade in the environment is significantly influenced by a variety of environmental factors. numberanalytics.com These factors can affect both atmospheric and microbial degradation processes.

Key environmental conditions influencing degradation kinetics include:

Temperature: Higher temperatures generally increase the rates of both chemical reactions and microbial metabolism, leading to faster degradation. numberanalytics.comekb.eg

Humidity/Moisture: In the atmosphere, humidity can influence the pathways of photochemical reactions. mdpi.com In soil, moisture content is critical for microbial activity, with optimal moisture levels promoting higher rates of biodegradation. ekb.eg

pH: The pH of soil and water can affect the solubility and bioavailability of nitroacenaphthenes, as well as the activity of microbial enzymes involved in their degradation. ekb.eg

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, can stimulate microbial growth and enhance the biodegradation of organic pollutants.

UV Radiation: Sunlight, particularly UV radiation, can directly photolyze nitroacenaphthenes or produce highly reactive species like hydroxyl radicals, thereby accelerating their degradation in the atmosphere and surface waters. mdpi.comnih.govresearchgate.net

Partitioning and Transport in Environmental Compartments

Nitroacenaphthenes, as semi-volatile organic compounds (SVOCs), are distributed between the gas and particulate phases in the atmosphere. copernicus.org This partitioning is a critical determinant of their atmospheric transport, removal mechanisms, and ultimate environmental fate. copernicus.orgnih.gov Their presence is not limited to the air, as they have been detected in various environmental matrices, including soil and water. nih.govmn.govgdut.edu.cn

The distribution of nitroacenaphthenes between the gaseous and particulate phases in the atmosphere is a crucial process that influences their environmental behavior. nih.gov An estimated vapor pressure of 3.9X10-5 mm Hg at 25 °C for 5-nitroacenaphthene suggests it will be present in both the vapor and particulate phases. nih.gov This partitioning behavior is typically characterized by the gas/particle partition coefficient (KP), which is influenced by factors such as temperature and the nature of the atmospheric particles. copernicus.orgnih.gov

The partitioning of these compounds is dependent on temperature, as shown by studies in the Alps, and involves both absorptive and adsorptive processes. copernicus.org Predictive models are often used to estimate the KP values for these compounds. nih.gov One study analyzing the correlation between the n-octanol/air partition coefficient (log KOA) and the gas/particulate partition coefficient (log KP) for numerous PAH derivatives found a strong linear relationship. nih.gov For some nitro-PAHs, sorption to soot was found to be less significant for their gas-particle partitioning compared to their parent PAHs. copernicus.orgresearchgate.net

Research conducted at remote marine and continental background sites has provided insight into the atmospheric concentrations of specific nitroacenaphthene isomers. researchgate.net In a study at a marine background site, 3- and 5-nitroacenaphthene were among the targeted 2-4 ring NPAHs. researchgate.net The total concentration of 11 targeted 3-4 ring NPAHs was 23.7 pg m-3. copernicus.orgresearchgate.net At a continental site, the total concentration was 58 pg m-3. copernicus.orgresearchgate.net

The following table displays predictive model data for the gas/particle partition coefficient of 5-nitroacenaphthene.

Table 1: Predictive Model Data for 5-Nitroacenaphthene Gas/Particle Partitioning

| Compound Name | Abbreviation | log KP | log KOA |

|---|---|---|---|

| 5-Nitroacenaphthene | 5-NACE | -2.219 | -7.526 |

Data sourced from a study on predictive models for Polycyclic Aromatic Hydrocarbons and their derivatives. nih.gov

Nitroacenaphthenes have been identified as contaminants in both soil and aquatic environments. nih.govmn.govgdut.edu.cn Their presence often stems from atmospheric deposition and industrial activities. gdut.edu.cnnih.gov For instance, 5-nitroacenaphthene has been identified as a predominant nitro-PAH isomer emitted from the thermal treatment of waste printed circuit boards, a significant source of environmental contamination. gdut.edu.cn

Studies have confirmed the presence of 5-nitroacenaphthene in water and sediment. A 2018 study of the Taige Canal in China measured the concentrations of 15 different nitro-PAHs in 30 surface water samples and 26 sediment samples. nih.govresearchgate.net The total NPAH concentrations in water ranged from 14.7 to 235 ng/L, while in sediment, they ranged from 22.9 to 96.5 ng/g dry weight. nih.govresearchgate.net In this study, 5-nitroacenaphthene was identified as posing a moderate ecological risk in the sediment. nih.govresearchgate.net

Due to their potential for persistence and bioaccumulation, compounds like 3-nitroacenaphthene (B109402) can pose risks to both aquatic and terrestrial ecosystems. ontosight.ai Human exposure can occur through the ingestion of contaminated substances. ontosight.ai Consequently, methods for detecting these compounds in various water matrices, including wastewater, tap water, and lake water, have been developed. researchgate.net For example, 5-nitroacenaphthene is listed as a target analyte in EPA Method 625.1 for semivolatile organic pollutants. epa.gov A quality assurance plan for a project in Baffinland set a detection limit of 0.40 µg/L for 5-nitroacenaphthene in surface water samples. baffinland.com

The table below summarizes findings on the detection of nitroacenaphthenes in environmental samples.

Table 2: Detection of Nitroacenaphthenes in Environmental Samples

| Compound | Matrix | Location | Concentration Range | Ecological Risk |

|---|---|---|---|---|

| 5-Nitroacenaphthene | Sediment | Taige Canal, China | 22.9 to 96.5 ng/g dw (Total NPAHs) | Moderate |

| 5-Nitroacenaphthene | Surface Water | Taige Canal, China | 14.7 to 235 ng/L (Total NPAHs) | - |

Data from a 2018 study on the occurrence and partition behavior of nitro-PAHs. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1-nitropyrene |

| 2-nitrobiphenyl |

| 2-nitrofluoranthene |

| 2-nitropyrene |

| 3-nitrofluoranthene |

| 3-nitrophenanthrene |

| 5-nitroacenaphthene |

| 6-nitrochrysene |

| 9-nitrophenanthrene |

| Acenaphthene |

| Chrysene |

Analytical Methodologies for Nitroacenaphthene Characterization

The accurate identification and quantification of 5-nitroacenaphthene (B50719) in various environmental samples necessitate sophisticated analytical methodologies. Due to its presence at trace levels, often orders of magnitude lower than its parent polycyclic aromatic hydrocarbon (PAH), acenaphthene (B1664957), the analytical process involves meticulous sample preparation followed by sensitive chromatographic and spectrometric techniques. mdpi.com

Theoretical and Computational Investigations of Nitroacenaphthene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying nitroacenaphthene and its derivatives. DFT methods are used to predict the structure and properties of these compounds. For instance, calculations can determine the optimized geometries, energies, and vibrational frequencies of different this compound isomers. researchgate.netrsdjournal.org

Studies on related nitroaromatic compounds, such as nitroanthracene isomers, have utilized DFT with the B3LYP functional and the 6-311+G** basis set to analyze their structure and spectra. researchgate.net Such calculations help in understanding the influence of the nitro group's position on the molecule's stability and electronic properties. researchgate.net The insights gained from these calculations are crucial for interpreting experimental data and predicting the behavior of these compounds in various chemical environments. frontiersin.org

Theoretical investigations on the degradation of acenaphthylene (B141429), the precursor to this compound, have also employed quantum chemical calculations to explore reaction pathways. scirp.orgscirp.org These studies provide a detailed picture of the potential energy surfaces and the thermodynamics of the reactions involved. scirp.orgscirp.org

Molecular Orbital Theory Applications (e.g., Hückel and MacLachlan Methods) for Reactivity Prediction

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and reactivity of molecules. numberanalytics.comsolubilityofthings.comexpii.com It explains how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. solubilityofthings.comexpii.com The distribution of electrons in these orbitals determines the molecule's properties and how it will interact with other chemical species. numberanalytics.comsolubilityofthings.com

For nitroaromatic compounds, MO theory, including methods like the Hückel and MacLachlan procedures, has been successfully used to predict reactivity. archive.org Specifically, these methods have been applied to calculate reactivity indices for the nitration of nitroacenaphthenes. The calculated substitution patterns show good agreement with experimental nitration products. The Hückel method, a simplified MO approach, has been used to correlate calculated spin densities with experimental hyperfine splitting constants in a large series of nitro-substituted aromatic anion radicals. researchgate.net

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in predicting reactivity. universiteitleiden.nl For instance, electron-withdrawing groups like the nitro group lower the LUMO energy, making the compound more susceptible to reduction. universiteitleiden.nl

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction pathways and the characterization of transition states. This is crucial for understanding the mechanisms of chemical reactions involving this compound. For example, in the photochemical reactions of nitro-polycyclic aromatic hydrocarbons (NPAHs), a key step involves the formation of an oxaziridine-type transition state, which can then collapse to a nitrite (B80452) intermediate. walshmedicalmedia.com

The atmospheric degradation of acenaphthylene, which can lead to the formation of this compound, has been studied by modeling the reaction pathways initiated by OH radicals. scirp.orgscirp.org These models identify various intermediates and transition states, providing insights into the formation of different products. scirp.orgscirp.org For instance, the reaction of OH-acenaphthylene adducts with NO2 can lead to this compound isomers. scirp.org

The study of reaction mechanisms often involves calculating the potential energy barriers for different pathways. rsc.org For example, in the reaction of 9-chloroanthracene (B1582455) with NO3 radicals, the potential barriers for H-abstraction and NO3 addition were calculated to determine the most likely reaction channels. rsc.org Similarly, the formation of nitro- and hydroxy-benzene from nitrite/nitrous acid solutions involves the electrophilic attack of the NO2+ ion on the aromatic ring, a pathway that can be modeled computationally. researchgate.net

Prediction of Reactive Sites and Isomer Stability

Theoretical methods are highly effective in predicting the most reactive sites in a molecule for chemical attack and the relative stability of its various isomers. For polycyclic aromatic hydrocarbons (PAHs) and their nitro derivatives, several computational approaches have been employed. acs.orgresearchgate.net

One study found that for the •OH-initiated reaction of acenaphthene (B1664957) (ACE), the C5 position is predicted to be the most reactive site, which is consistent with the experimental observation that 5-nitroacenaphthene (B50719) is the major product. acs.orgresearchgate.net However, for acenaphthylene (ACY), the major observed product, 4-nitroacenaphthylene, was not correctly predicted by some methods. acs.org

The stability of different isomers is influenced by factors such as steric and electronic effects. libretexts.orglibretexts.org For example, in nitroanthracene isomers, steric and π-conjugative effects determine the dihedral angle between the nitro group and the aromatic ring, which in turn affects the relative stability of the isomers. researchgate.net Generally, trans isomers of alkenes are more stable than cis isomers due to reduced steric strain. libretexts.orglibretexts.org Computational studies on highly nitrated pyrazole (B372694) isomers have also shown significant differences in stability and other physicochemical properties between isomers with the same chemical composition. nih.gov

The following table summarizes the predicted reactive sites for acenaphthene based on different theoretical methods.

| Parent PAH | Theoretical Method | Predicted Reactive Site(s) | Major Experimental Product |

| Acenaphthene (ACE) | HOMO, FF | C5 | 5-Nitroacenaphthene acs.orgresearchgate.net |

Data sourced from studies on PAH reactivity prediction. acs.orgresearchgate.net

Conformational Analysis and Electronic Effects

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. taltech.ee For a molecule like this compound, the orientation of the nitro group relative to the acenaphthene core can influence its properties. nih.gov

The electronic effects of substituents are critical in determining the chemical behavior of this compound. The nitro group is a very strong electron-withdrawing group, which significantly impacts the electronic distribution within the molecule. universiteitleiden.nlscbt.com This electron-withdrawing nature lowers the reduction potential of the acenaphthene system, making it easier to reduce compared to the unsubstituted parent compound. universiteitleiden.nl

The table below illustrates the effect of substituents on the half-wave reduction potential of acenaphthylene, demonstrating the strong electronic influence of the nitro group.

| Substituent at Position 5 | Half-Wave Reduction Potential (V vs. Ag/AgCl) |

| Methoxy (donor) | -1.90 |

| Methyl (donor) | -1.85 |

| Cyano (acceptor) | -1.35 |

| Nitro (acceptor) | -1.10 |

Data adapted from electrochemical studies on substituted acenaphthylenes. universiteitleiden.nl

Advanced Research Perspectives and Future Directions in Nitroacenaphthene Studies

Development of Novel Synthetic Strategies for Regioselective Nitration

The precise synthesis of specific nitroacenaphthene isomers is crucial for toxicological studies and for their use as analytical standards. Traditional nitration methods often result in a mixture of isomers, which are difficult to separate and can lead to ambiguous experimental results. numberanalytics.com Consequently, the development of novel synthetic strategies that offer high regioselectivity is a significant area of ongoing research.

Modern approaches are moving beyond the classical use of nitric and sulfuric acid mixtures, which are often harsh and unselective. numberanalytics.com Researchers are now exploring a variety of advanced techniques to control the position of nitration on the acenaphthene (B1664957) core. These strategies include:

Use of Directing Groups: Functional groups can be strategically placed on the acenaphthene molecule to direct the incoming nitro group to a specific position. numberanalytics.com For instance, the use of an amide-oxazoline directing group has been shown to facilitate C-H nitration with a copper catalyst and sodium nitrate (B79036). sci-hub.se

Steric Hindrance: The introduction of bulky substituents can physically block certain positions on the aromatic ring, thereby favoring nitration at less hindered sites. numberanalytics.com

Advanced Nitrating Agents: A range of novel nitrating agents are being investigated for their ability to provide milder reaction conditions and improved regioselectivity. numberanalytics.com These include nitronium salts like NO2BF4 and NO2PF6, as well as metal nitrates such as Bi(NO3)3 and Cu(NO3)2. numberanalytics.com

Catalyst-Controlled Nitration: The use of transition metal catalysts, such as those based on palladium and copper, has shown promise in directing nitration to specific C-H bonds. sci-hub.se For example, copper-catalyzed nitration of indolines using tert-butyl nitrite (B80452) has been demonstrated. sci-hub.se

Table 1: Comparison of Traditional and Modern Nitration Strategies

| Feature | Traditional Nitration | Modern Synthetic Strategies |

|---|---|---|

| Reagents | Nitric acid/Sulfuric acid | Nitronium salts, Metal nitrates, tert-butyl nitrite |

| Selectivity | Low regioselectivity | High regioselectivity |

| Conditions | Harsh (high temperature, strong acids) | Milder (lower temperatures, neutral pH) |

| Control | Difficult to control isomer distribution | Precise control through directing groups and catalysts |

| Waste | Generates significant acidic waste | Reduced waste generation |

Exploration of Expanded Catalytic Capabilities and Mechanisms

The catalytic transformation of nitroacenaphthenes is a critical area of research, particularly in the context of environmental remediation and understanding their biological fate. Catalysts can facilitate the degradation of these compounds into less harmful substances. Future research is focused on expanding the range of catalysts and gaining a deeper understanding of their reaction mechanisms.

Key areas of exploration include:

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase), offer advantages in terms of separation and reuse. libretexts.org Research is focused on designing active surfaces that promote the adsorption and subsequent reaction of nitroacenaphthenes. libretexts.org

Enzyme-Catalyzed Reactions: Biocatalysis using enzymes offers a highly specific and environmentally friendly approach to transforming nitroacenaphthenes. libretexts.org Understanding the structure and function of enzymes that can act on these compounds is a key research goal. nih.gov

Mechanistic Studies: Elucidating the detailed reaction pathways is essential for optimizing catalytic processes. This involves identifying reaction intermediates and transition states, often through a combination of experimental techniques and computational modeling. researchgate.net For example, kinetic studies can reveal the roles of different species in a catalytic cycle, such as whether a metal-hydroxide complex acts as a general base or a nucleophile. researchgate.net

Refined Understanding of Environmental Transformation Kinetics and Products

Nitroacenaphthenes are subject to various transformation processes in the environment, driven by factors such as sunlight (photolysis), and reactions with atmospheric oxidants like hydroxyl radicals (·OH), nitrate radicals (NO3·), and ozone (O3). A more refined understanding of the kinetics and products of these transformations is essential for accurately assessing their environmental fate and persistence.

Recent research has highlighted several key aspects:

Atmospheric Formation and Degradation: Nitroacenaphthenes can be formed in the atmosphere through the gas-phase reactions of their parent PAH, acenaphthylene (B141429), with hydroxyl radicals in the presence of nitrogen oxides (NOx). scirp.org The degradation of acenaphthylene by OH radicals can lead to the formation of various products, including this compound isomers. scirp.orgresearchgate.net

Photochemical Transformation: Sunlight plays a crucial role in the environmental fate of nitro-PAHs. nih.gov The photolysis of these compounds can follow pseudo-first-order kinetics, with half-lives dependent on the specific isomer and the environmental medium (e.g., water vs. ice). nih.govresearchgate.net The primary photodegradation pathways often involve hydroxylation, oxidation, and isomerization. nih.gov

Influence of Environmental Media: The environmental matrix significantly impacts transformation kinetics. For instance, the photolysis of nitro-PAHs can be slower in ice compared to water, which could increase their persistence in cold regions. nih.gov The presence of other substances, like phenols, can also affect photoreactivity. researchgate.net

Table 2: Key Environmental Transformation Processes for Nitroacenaphthenes

| Process | Reactants | Key Products | Influencing Factors |

|---|---|---|---|

| Atmospheric Formation | Acenaphthylene, OH radicals, NO₂ | This compound isomers, Acenaphthenone | Sunlight, NOx concentrations |

| Atmospheric Degradation | This compound, OH radicals, O₃ | Hydroxylated derivatives, Ring-opened products | Oxidant concentrations |

| Aqueous/Ice Photolysis | This compound, Sunlight | Hydroxylated and oxidized products, Isomers | pH, Presence of dissolved organic matter, Temperature |

Integration of Advanced Analytical Techniques for Trace Analysis and Speciation

The accurate detection and quantification of nitroacenaphthenes in complex environmental and biological samples at trace levels present a significant analytical challenge. The development and integration of advanced analytical techniques are crucial for overcoming these difficulties and achieving the necessary sensitivity and selectivity.

Current and emerging analytical approaches include:

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the cornerstones of nitro-PAH analysis. mdpi.comresearchgate.net When coupled with advanced detectors, these techniques provide powerful separation and quantification capabilities.

Mass Spectrometry (MS): Mass spectrometry, particularly when used in tandem with chromatography (e.g., GC-MS, HPLC-MS/MS), is the preferred method for identifying and quantifying nitroacenaphthenes. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) offers enhanced accuracy for compound identification. researchgate.net

Advanced Ionization Techniques: Traditional electron ionization in MS can cause extensive fragmentation of nitro-PAHs, making molecular ion identification difficult. researchgate.net Newer techniques, such as two-color femtosecond laser ionization, are being explored to achieve softer ionization and improve detection limits. researchgate.net

Sample Preparation: Effective sample preparation is critical for trace analysis. Techniques like solid-phase extraction (SPE) and microwave-assisted extraction are used to isolate and concentrate nitroacenaphthenes from various matrices. researchgate.net

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of experimental studies with computational chemistry offers a powerful synergistic approach to understanding the properties and reactivity of nitroacenaphthenes. Computational models can provide insights that are difficult or impossible to obtain through experiments alone, while experimental data are essential for validating and refining these models. openaccessjournals.com

This combined approach is being applied in several areas:

Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods are used to investigate reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. scirp.orgopenaccessjournals.com This is particularly valuable for elucidating complex catalytic and atmospheric reaction mechanisms.

Predicting Properties: Computational models can predict various physicochemical properties of this compound isomers, such as their electronic structure, stability, and spectroscopic characteristics. This information can aid in their identification and in understanding their behavior.

Molecular Docking: In the context of toxicology, molecular docking simulations can be used to predict how nitroacenaphthenes and their metabolites interact with biological macromolecules like DNA and proteins. acs.org This can provide insights into their potential mechanisms of toxicity.

Accelerating Discovery: The synergy between computation and experimentation is accelerating scientific discovery. openaccessjournals.comdivbiolchem.org For example, computational predictions can guide the design of new synthetic routes or help to prioritize which compounds to study experimentally. openaccessjournals.com

Q & A

Q. What are the established synthetic routes for nitroacenaphthene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nitration of acenaphthene using mixed acids (HNO₃/H₂SO₄). Reaction parameters such as temperature (0–5°C for controlled nitration), stoichiometry, and reaction time are critical to avoid over-nitration and byproducts. Purification often involves recrystallization from ethanol or column chromatography. Characterization via melting point analysis, IR spectroscopy (nitro group absorption at ~1520 cm⁻¹), and NMR (aromatic proton shifts) confirms structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic system (λmax ~270 nm).

- GC-MS : Resolves this compound from isomers using retention indices and fragmentation patterns (e.g., m/z 199 for M⁺).

- HPLC with UV detection : Quantifies purity using reverse-phase C18 columns and acetonitrile/water mobile phases. Cross-validation with elemental analysis ensures accuracy .

Q. How can this compound be quantified in environmental matrices, and what are the detection limits?

Solid-phase extraction (SPE) followed by GC-ECD or LC-MS/MS is standard. For example, using deuterated acenaphthene-d10 as an internal standard improves recovery rates. Detection limits range from 0.1–1.0 μg/L in water samples, validated via spiked recovery experiments (85–110%) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s photocatalytic activity in sulfonyl amidine synthesis?

this compound acts as a photosensitizer, absorbing UV light (300–400 nm) to generate singlet oxygen (¹O₂) or electron-transfer states. This facilitates C–H activation in substrates, enabling C–N bond formation. Time-resolved fluorescence spectroscopy and ESR spin-trapping (e.g., TEMPO for radical detection) elucidate intermediates. Recent studies note competing pathways under varying solvent polarities, necessitating kinetic isotope effect (KIE) studies to resolve mechanisms .

Q. How should researchers address contradictory data on this compound’s stability under oxidative conditions?

Contradictions arise from solvent-dependent degradation pathways. For instance, in polar aprotic solvents (e.g., DMSO), this compound undergoes slow hydrolysis, while in acidic media, nitro-group reduction may occur. Accelerated stability studies (40°C/75% RH) coupled with HPLC monitoring over 14 days reveal degradation products. Principal component analysis (PCA) of FTIR spectra can identify critical stability-influencing factors (e.g., moisture, light) .

Q. What strategies optimize this compound’s selectivity in multicomponent catalytic systems?

- Co-catalyst screening : Metal-organic frameworks (MOFs) like ZIF-8 enhance substrate pre-concentration near active sites.

- pH modulation : Maintaining pH 7–8 minimizes side reactions (e.g., denitration).

- Computational modeling : DFT calculations predict transition-state geometries to guide ligand design. Validation via turnover frequency (TOF) comparisons under identical conditions is critical .

Q. How can isotopic labeling (e.g., ¹⁵N-nitroacenaphthene) clarify its environmental transformation pathways?

Synthesize ¹⁵N-labeled this compound via nitration with ¹⁵NH₄NO₃. Track isotopic enrichment in degradation products (e.g., nitroso derivatives) using high-resolution MS. Field studies in model ecosystems (e.g., microcosms) quantify bioaccumulation factors (BAFs) and half-lives (t₁/₂), with LC-QTOF-MS identifying metabolites .

Methodological Guidelines

- Contradiction Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting data arise .

- Data Reporting : Include raw chromatograms, spectral deconvolution parameters, and error margins in appendices to ensure reproducibility .

- Ethical Compliance : Adhere to ISO/IEC 17025 for analytical method validation when publishing environmental toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.